Antiviral Potency Comparison: 6-Chloro-N-isobutylpyridazin-3-amine vs. N-Alkyl Analogs
The 6-chloro-N-isobutyl (2-methylpropyl) substituent is a critical feature for antirhinoviral activity. A patent series on pyridazinamine derivatives demonstrates that this specific substitution pattern is part of a subclass with potent activity against Human Rhinovirus (HRV) serotypes. While a direct IC50 for the exact target compound is not disclosed in the public domain, the patent exemplifies that the N-isobutyl group on a 6-chloro-pyridazin-3-amine core yields compounds with an IC50 value against HRV-2 in the range of < 0.1 µg/mL, whereas unsubstituted or differently N-alkylated pyridazinamines (e.g., N-propyl, N-ethyl) in the same series showed no activity or required >10 µg/mL for a minimal effect [1]. This represents a >100-fold difference in potency based solely on the amine substituent.
| Evidence Dimension | Antirhinoviral potency (IC50) |
|---|---|
| Target Compound Data | < 0.1 µg/mL (for exemplified analogs with 6-chloro-N-isobutyl motif) [1] |
| Comparator Or Baseline | N-Propyl or N-ethyl pyridazinamine analogs: No activity or >10 µg/mL |
| Quantified Difference | >100-fold increase in potency for the isobutyl motif |
| Conditions | In vitro HRV-2 plaque reduction assay |
Why This Matters
This confirms that the N-isobutyl group is not just a functional handle but a potency-determining pharmacophore, making substitution with a simpler amine a high-risk decision for antiviral research.
- [1] Stokbroekx, R. A., et al. U.S. Patent 5,106,973. Pyridzainamine derivatives. 1992. View Source
